N-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]ethylenediamine
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Overview
Description
N-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]ethylenediamine is a complex organic compound characterized by its unique structure, which includes an imidazole ring and a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]ethylenediamine typically involves the reaction of 8-heptadecenylamine with ethylenediamine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product consistency and quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
N-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]ethylenediamine has several applications in scientific research:
Polymer Chemistry: It is used as an initiator in atom transfer radical polymerization (ATRP) to synthesize well-defined polymers with controlled molecular weights.
Material Science: The compound is employed in the development of advanced materials with specific properties, such as enhanced corrosion resistance.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of N-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]ethylenediamine involves its ability to form stable complexes with transition metals, which facilitates various catalytic processes. The imidazole ring plays a crucial role in coordinating with metal ions, thereby influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
N-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethyl]-2-bromoisobutyramide: Another compound with a similar structure used in ATRP.
N-(2-(2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine: A closely related compound with slight variations in its chemical structure.
Uniqueness
N-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl]ethylenediamine is unique due to its specific combination of an imidazole ring and a long aliphatic chain, which imparts distinct properties and reactivity compared to other similar compounds.
Properties
CAS No. |
3528-64-1 |
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Molecular Formula |
C24H48N4 |
Molecular Weight |
392.7 g/mol |
IUPAC Name |
N'-[2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C24H48N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-27-21-23-28(24)22-20-26-19-18-25/h9-10,26H,2-8,11-23,25H2,1H3/b10-9+ |
InChI Key |
SYNVBUPZJKYKQJ-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC1=NCCN1CCNCCN |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NCCN1CCNCCN |
Origin of Product |
United States |
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